molecular formula C8H4Br2O4 B1627412 2,6-Dibromoterephthalic acid CAS No. 22191-58-8

2,6-Dibromoterephthalic acid

Cat. No.: B1627412
CAS No.: 22191-58-8
M. Wt: 323.92 g/mol
InChI Key: JQJBHBWYLZTGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Terephthalic Acid Derivatives

Halogenated terephthalic acids are a class of aromatic dicarboxylic acids that serve as crucial building blocks, or linkers, for creating complex polymers and porous crystalline structures known as metal-organic frameworks (MOFs). The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the terephthalic acid backbone can significantly alter the electronic properties, reactivity, and geometry of the resulting materials. This functionalization allows for the fine-tuning of properties like luminescence, gas adsorption, and catalytic activity. researchgate.netjst.go.jp

While the broader class of halogenated terephthalic acid derivatives has seen extensive investigation, research has overwhelmingly concentrated on the 2,5-disubstituted isomers. For instance, 2,5-dibromoterephthalic acid is a well-documented component in the synthesis of coordination polymers and MOFs. researchgate.netrsc.org In contrast, detailed scientific reports and in-depth studies focusing specifically on the 2,6-isomer are conspicuously sparse in publicly accessible research.

Significance as a Building Block in Organic Synthesis and Materials Science

The potential significance of 2,6-dibromoterephthalic acid lies in its unique geometry. Unlike the linear arrangement of the bromine atoms in the 2,5-isomer, the 2,6-isomer possesses a bent or angular structure. This difference in molecular architecture could lead to the formation of novel polymers and MOFs with distinct topologies and, consequently, different physical and chemical properties.

The synthesis of this compound can be conceptually achieved through the oxidation of 2,6-dibromo-p-xylene. justia.com However, detailed experimental studies and characterizations of the resulting polymers or materials derived from the 2,6-isomer are not readily found in the current body of scientific literature. The exploration of its utility as a monomer for high-performance polymers or as a linker for creating new functional materials remains a largely unexplored field. The lack of available data prevents a detailed discussion of research findings on its specific applications in these areas.

Data Tables

Due to the limited research available, a detailed data table of research findings for this compound cannot be compiled. However, basic identification and property information is available.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 22191-58-8
Molecular Formula C₈H₄Br₂O₄
Molecular Weight 323.92 g/mol

This data is compiled from chemical supplier databases.

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22191-58-8

Molecular Formula

C8H4Br2O4

Molecular Weight

323.92 g/mol

IUPAC Name

2,6-dibromoterephthalic acid

InChI

InChI=1S/C8H4Br2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

JQJBHBWYLZTGAL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dibromoterephthalic Acid and Its Precursors

Regioselective Bromination Strategies for Terephthalic Acid Derivatives

Controlling the position of bromine substitution on the terephthalic acid backbone is crucial for obtaining the desired 2,6-isomer. Various strategies have been explored to achieve high regioselectivity.

Direct Bromination Approaches and Optimization of Reaction Conditions

Direct bromination of terephthalic acid is a primary route for producing brominated derivatives. However, this method can lead to a mixture of isomers. To favor the formation of the 2,5-dibromo isomer, specific conditions are employed, such as using chlorosulfonic or fluorosulfonic acid as a solvent in the presence of sulfur trioxide and an iodine catalyst at mild temperatures of 40 to 80°C. google.com While this method primarily targets the 2,5-isomer, modifications can influence the product distribution.

To obtain monobrominated terephthalic acid, careful control of reaction parameters is necessary to prevent over-bromination. Key factors include maintaining the reaction temperature between 40–55°C and using a 1:1 molar ratio of terephthalic acid to bromine. Even under optimized conditions, byproducts such as other bromo-isomers can form.

ParameterConditionRationale
Temperature 40–55°CMinimizes thermal degradation and over-bromination.
Solvent Chlorosulfonic acidActs as both solvent and Lewis acid, facilitating the reaction.
Stoichiometry 1:1 (Terephthalic acid:Bromine)Limits the formation of dibromo byproducts.
Catalyst IodinePolarizes bromine, directing electrophilic substitution.

Indirect Synthetic Routes via Halogenated Precursors (e.g., Oxidation of 1,4-Dibromo-2,5-dimethylbenzene)

An alternative to direct bromination of terephthalic acid is the oxidation of a pre-brominated precursor. The oxidation of 1,4-dibromo-2,5-dimethylbenzene (B47692) is a notable indirect route. google.comjustia.comgoogle.com This method avoids the regioselectivity issues associated with direct bromination of the acid itself. The conversion of 2,5-dibromo-p-xylene to the corresponding dibromoterephthalic acid is accomplished using oxidizing agents. google.com For applications like flame-retardant polyesters, an isomer purity of at least 98% is necessary for the 2,5-dibromo-p-xylene starting material to avoid undesirable properties in the final polymer. google.com

One documented method for the oxidation of 1,4-dibromo-2,5-dimethylbenzene involves refluxing with a basic aqueous solution of KMnO4; however, this approach has been found to be inefficient. A more effective, two-step cascade oxidation using an aqueous solution of potassium permanganate (B83412) has been developed to produce 2,5-dibromoterephthalic acid.

Ester-Mediated Bromination and Subsequent Hydrolysis for Regioselectivity Control

To gain greater control over the position of bromination, researchers often employ esterified derivatives of terephthalic acid, such as dimethyl terephthalate. The ester groups help direct the incoming bromine atoms and can be hydrolyzed back to carboxylic acids after the bromination step.

This multi-step approach typically involves:

Esterification: Terephthalic acid is converted to its diester, for example, by reacting it with an alcohol like ethanol (B145695) in the presence of an acid catalyst. bath.ac.uk

Bromination: The diester is then brominated.

Hydrolysis: The resulting brominated diester is hydrolyzed back to the dicarboxylic acid.

This method, while involving more steps, can offer superior regioselectivity compared to direct bromination.

Challenges in Isomer Control and Enhanced Purification Techniques

A significant challenge in the synthesis of 2,6-dibromoterephthalic acid is controlling the formation of isomers. Direct bromination can produce a mixture of mono-, di-, and even tri- and tetra-brominated products, as well as various positional isomers. google.com For instance, the direct bromination of terephthalic acid often yields the 2,5-dibromo isomer as the major product. google.com

The separation of these closely related isomers is difficult due to their similar physical properties. uq.edu.au Therefore, developing synthetic routes with high regioselectivity is paramount.

When isomeric mixtures are unavoidable, purification techniques are essential. Recrystallization from solvents like acetic acid or ethanol/water mixtures is a common method used to improve the purity of the desired product to over 95%. For more challenging separations, advanced techniques like preparative high-performance liquid chromatography (prep-HPLC) may be necessary, although this can lead to material loss. liverpool.ac.uk The difficulty in separating isomers underscores the importance of highly regioselective synthetic strategies. uq.edu.au

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,6 Dibromoterephthalic Acid

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups on the aromatic ring are key sites for a variety of chemical modifications, including esterification, reduction, and amidation. These transformations are fundamental in synthesizing derivatives for various applications.

The conversion of 2,6-dibromoterephthalic acid to its corresponding ester derivatives, such as dimethyl or diethyl esters, is typically achieved through Fischer-Speier esterification. libretexts.org This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of the desired alcohol (methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. libretexts.org The reaction is reversible, and excess alcohol is used to drive the equilibrium towards the ester product. While this is the standard and expected pathway, specific literature detailing reaction conditions and yields for the esterification of the 2,6-dibromo isomer is not as prevalent as for its 2,5-dibromo counterpart. google.com

Table 1: General Conditions for Fischer Esterification

Reactant Reagents Product Typical Conditions
This compound Methanol, H₂SO₄ (cat.) Dimethyl 2,6-dibromoterephthalate Reflux
This compound Ethanol (B145695), H₂SO₄ (cat.) Diethyl 2,6-dibromoterephthalate Reflux

The carboxylic acid functionalities of this compound can be reduced to primary alcohols to yield (2,6-dibromo-1,4-phenylene)dimethanol. This transformation requires the use of a strong reducing agent, as milder agents are generally ineffective at reducing carboxylic acids directly. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this purpose.

The reaction mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by additional hydride ions to form a tetrahedral intermediate, which subsequently collapses to an aldehyde. The aldehyde is immediately reduced further to the corresponding alkoxide. An aqueous workup then protonates the alkoxides to yield the final diol product. Due to the high reactivity of LiAlH₄, these reactions must be carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. While this represents the standard mechanistic pathway, specific documented examples for the reduction of this compound are scarce in the surveyed literature.

The carboxylic acid groups can be converted into amides, such as 2,6-dibromoterephthalamide. A common synthetic route involves a two-step process. First, the dicarboxylic acid is converted to its more reactive diacyl chloride derivative, 2,6-dibromoterephthaloyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). amazonaws.com

In the second step, the isolated diacyl chloride is treated with an amine. For the synthesis of the primary diamide, a concentrated solution of ammonium (B1175870) hydroxide (B78521) is used. amazonaws.com The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia (B1221849) to form the stable amide functional group.

Table 2: Synthesis of 2,6-Dibromoterephthalamide

Step Starting Material Reagents Intermediate/Product Conditions Reference
1 This compound Thionyl chloride (SOCl₂), DMF (cat.) 2,6-Dibromoterephthaloyl chloride Reflux, 3 hours amazonaws.com
2 2,6-Dibromoterephthaloyl chloride Ammonium hydroxide (conc.), 1,4-Dioxane 2,6-Dibromoterephthalamide - amazonaws.com

Aryl Bromide Reactivity and Cross-Coupling Methodologies

The two bromine atoms attached to the aromatic ring serve as valuable handles for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling methodologies.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.org In the context of this compound or its esters, the aryl bromide positions can act as the electrophilic partners for coupling with various aryl or vinyl boronic acids or esters. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing complex biaryl structures and conjugated polymers.

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,6-dibromo-terephthalate derivative, forming a Pd(II) intermediate. wikipedia.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Despite the widespread use of this reaction, specific examples of Suzuki coupling applied to this compound are not prominently featured in the surveyed scientific literature, unlike the more commonly studied 2,5-isomer.

The conversion of aryl bromides to aryl phosphonates can be accomplished through reactions like the palladium-catalyzed coupling with trialkyl phosphites or the light-induced Arbuzov reaction. These methods install a phosphonate (B1237965) ester group (—PO(OR)₂) onto the aromatic ring. The resulting phosphonate derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids. mdpi.comd-nb.info

The palladium-catalyzed phosphonation typically involves the reaction of the aryl bromide with a phosphite, such as triethyl phosphite, in the presence of a palladium catalyst and a base. This method is often preferred for its milder conditions compared to traditional nickel-catalyzed approaches. While this transformation is well-established for various aryl bromides, literature specifically detailing the phosphonation of this compound is limited.

Nucleophilic Aromatic Substitution (e.g., Hydroxylation to Dihydroxyterephthalic Acid)

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. openstax.orgmasterorganicchemistry.com The two carboxylic acid moieties in this compound function as powerful electron-withdrawing groups, deactivating the benzene (B151609) ring towards electrophilic attack but activating it for nucleophilic substitution. This activation facilitates the replacement of the bromine atoms by nucleophiles. The reaction generally proceeds via a two-step mechanism involving the initial addition of the nucleophile to the carbon atom bearing the leaving group (a halogen, in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. openstax.org

A significant example of this reactivity is the hydroxylation of a dibromoterephthalic acid to form a dihydroxyterephthalic acid. While specific studies detailing the hydroxylation of the 2,6-isomer are not prevalent, the transformation of the closely related 2,5-dibromoterephthalic acid (DBTA) to 2,5-dihydroxyterephthalic acid (DHTA) is well-documented and serves as an excellent illustrative model for this reaction class. This conversion is often achieved using copper-catalyzed methods. google.comgoogleapis.com

Detailed Research Findings for an Analogous Reaction: 2,5-DBTA to 2,5-DHTA

A patented process demonstrates the synthesis of 2,5-dihydroxyterephthalic acid from 2,5-dibromoterephthalic acid. google.com The reaction is performed under a nitrogen atmosphere and involves heating the substrate with sodium carbonate in water, followed by the addition of a pre-prepared solution of a copper(I) bromide catalyst and a diimine ligand. google.com This method has been shown to produce the desired dihydroxy product in high yield. google.com

ParameterConditionSource
Starting Material 2,5-Dibromoterephthalic acid google.com
Reagents Sodium Carbonate (Na₂CO₃), Water (H₂O) google.com
Catalyst System Copper(I) Bromide (CuBr) with N,N′-dimesityl-2,3-diiminobutane ligand google.com
Atmosphere Nitrogen google.com
Process The mixture is heated to reflux. google.com
Product 2,5-Dihydroxyterephthalic acid google.com
Yield 72% google.com

Debromination Pathways (e.g., Catalytic Hydrogenation)

Debromination represents another key transformation of this compound, leading to the formation of the parent terephthalic acid. This process involves the reductive cleavage of the carbon-bromine bonds. One of the most common and efficient methods to achieve this is through catalytic hydrogenation.

This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenolysis of aryl halides. The reaction is generally carried out in a solvent that can dissolve the substrate, such as an alcohol or tetrahydrofuran (THF), often with a base added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The base, such as sodium hydroxide or triethylamine, prevents the reaction medium from becoming acidic, which could otherwise inhibit the catalyst's activity.

The general transformation can be represented as: C₆H₂(Br)₂(COOH)₂ + 2 H₂ --(Catalyst)--> C₆H₄(COOH)₂ + 2 HBr

The catalytic cycle involves the oxidative addition of the aryl bromide to the metal center, followed by reaction with hydrogen and subsequent reductive elimination of the arene product.

ParameterGeneral Condition
Reaction Type Catalytic Hydrogenolysis
Substrate This compound
Hydrogen Source Hydrogen Gas (H₂)
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol, Tetrahydrofuran (THF)
Additive Base (e.g., NaOH, Et₃N) to scavenge HBr
Product Terephthalic acid

Intramolecular Rearrangements and Cyclizations (e.g., Schmidt Reaction for Amine/Amide Formation)

While intermolecular reactions are common, the functional groups on this compound can also participate in intramolecular processes, although these are less commonly reported for this specific molecule. A hypothetical, yet mechanistically sound, intramolecular reaction is the Schmidt reaction, which can convert carboxylic acids into amines. wikipedia.org

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, involves the reaction of a carbonyl compound, such as a carboxylic acid, with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. wikipedia.orgnumberanalytics.com The reaction proceeds through a rearrangement that expels nitrogen gas (N₂) and ultimately yields an amine with one fewer carbon atom, as the carboxyl group is lost as carbon dioxide. byjus.com

The mechanism for a carboxylic acid starts with the protonation of the carboxyl group and subsequent loss of water to form a highly reactive acylium ion. byjus.com This ion is then attacked by hydrazoic acid to form an acyl azide (B81097) intermediate. organic-chemistry.org The crucial step is the rearrangement of this intermediate, where one of the groups attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous loss of dinitrogen (N₂), a very stable leaving group. libretexts.org This rearrangement forms a protonated isocyanate, which is then attacked by water. The resulting carbamic acid is unstable and readily decarboxylates to yield the final amine. byjus.com

For a dicarboxylic acid like this compound, the reaction could potentially occur at one or both carboxylic acid sites, leading to the formation of 4-amino-2,6-dibromobenzoic acid or 1,4-diamino-2,6-dibromobenzene, respectively, after decarboxylation.

StepDescription of Mechanistic Pathway for one COOH groupSource(s)
1. Acylium Ion Formation The carboxylic acid is protonated by a strong acid (e.g., H₂SO₄) and loses a molecule of water to form an acylium ion. byjus.com
2. Acyl Azide Formation The electrophilic acylium ion reacts with hydrazoic acid (HN₃). organic-chemistry.org
3. Rearrangement The aryl group migrates to the adjacent nitrogen atom, leading to the expulsion of a stable nitrogen molecule (N₂). byjus.comlibretexts.org
4. Isocyanate Formation The rearrangement results in a protonated isocyanate intermediate. organic-chemistry.org
5. Hydrolysis & Decarboxylation Water attacks the isocyanate, which, after deprotonation and tautomerization, forms an unstable carbamic acid that loses carbon dioxide (CO₂) to give the final amine product. wikipedia.orgbyjus.com

Applications of 2,6 Dibromoterephthalic Acid in Advanced Materials Science

Design and Synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The synthesis of CPs and MOFs is a cornerstone of reticular chemistry, where molecular building blocks are deliberately assembled to form ordered, extended structures. wikipedia.org 2,6-Dibromoterephthalic acid serves as a bifunctional organic linker, with its synthesis and that of its derivatives often achieved through methods like the reaction of 2,5-dibromoterephthalic acid diethyl ester with palladium catalysts. researchgate.net The assembly of these linkers with metal ions into MOFs typically occurs under solvothermal conditions, where factors like solvent, temperature, and pH are carefully controlled to guide the crystallization process. mdpi.comsemanticscholar.org

Rational Design Principles for MOF Architectures: Influence of Metal Nodes, Auxiliary Co-ligands, and pH

The rational design of MOFs with desired topologies and functionalities relies on the careful selection of their constituent parts and reaction conditions. rsc.orgnih.gov The final architecture is a result of a complex interplay between the metal node, the organic linkers, and environmental factors like pH.

Influence of Metal Nodes: The geometry of the metal node is a primary determinant of the final network topology. nih.gov The coordination preference of the metal ion or the shape of the SBU dictates the number of linkers that can connect to it and their spatial orientation. usu.edu For instance, a Co(II) center can adopt an octahedral geometry, coordinating with multiple linkers to form a 3D network. uq.edu.au Similarly, Zn(II) often exhibits a 4-coordinated tetrahedral geometry, which, when combined with a linear linker like a dibromoterephthalate, can lead to specific network topologies. mdpi.comsemanticscholar.org In some cases, pre-synthesized heterometallic clusters, such as a {Li₂Zn₂} core, can be used as nodes, preserving their structure in the final MOF and allowing for a more predictable synthesis. mdpi.com

Influence of pH: The pH of the reaction medium is a critical parameter in MOF synthesis. researchgate.netcore.ac.uk It governs the deprotonation state of the carboxylic acid groups on the this compound linker. mdpi.com For coordination to occur, the carboxylic acid must be at least partially deprotonated to its carboxylate form. researchgate.net If the pH is too low, insufficient deprotonation will hinder or prevent framework formation. Conversely, if the pH is too high, rapid and uncontrolled precipitation of metal hydroxides or poorly crystalline material may occur, preventing the growth of high-quality, ordered MOF crystals. researchgate.net The optimal pH range balances these factors to allow for the slow, ordered self-assembly that defines MOF crystallization. mdpi.comd-nb.info

Topology and Dimensionality of Resultant Coordination Networks (1D Chains, 2D Layers, 3D Frameworks)

The combination of this compound (or its isomers) with various metal nodes and co-ligands under different conditions has led to a rich variety of network structures with diverse dimensionalities and topologies.

1D Chains: One-dimensional chains can be formed when the metal centers are linked sequentially. The use of chelating co-ligands like 2,2'-bipyridyl can block coordination sites, promoting the formation of simple 1D chains with the dibromoterephthalate ligand bridging between metal centers. researchgate.net

2D Layers: Two-dimensional layered structures, often with a square lattice (sql) topology, can be synthesized. mdpi.commdpi.com These layers can then be further linked by hydrogen bonds or π-π stacking interactions to form a 3D supramolecular architecture. researchgate.net

3D Frameworks: Three-dimensional frameworks represent the most common and often most functional class of MOFs. Depending on the building blocks, various topologies can be achieved. For example, a 3D framework with a diamondoid (dia) topology was formed from Ca(II), 2,5-dibromoterephthalate, and a bipyridine co-ligand. rsc.org In another instance, a Zn(II) framework constructed with 2,5-dibromoterephthalic acid and an imidazole-based co-ligand adopted a dmp topology. mdpi.com The use of a presynthesized {Li₂Zn₂} butterfly-shaped SBU with dibromoterephthalic acid resulted in a 3D framework where the SBU acts as an 8-connected node. mdpi.com

The table below summarizes examples of coordination polymers synthesized using dibromoterephthalic acid isomers, illustrating the diversity of achievable structures.

Metal IonAuxiliary LigandLinker IsomerDimensionalityResulting Topology
Zn(II)4,4′-dimethyl-2,2′-bipyridyl2,5-dibromo2DNot specified
Co(II)2,2′-bipyridyl2,5-dibromo2DNot specified
Ca(II)5,5′-dimethyl-2,2′-bipyridine2,5-dibromo3Ddia (diamondoid), 2-fold interpenetrated
Ca(II)4,4′-bipyridine2,5-dibromo3Dpcu (primitive cubic)
Zn(II)1,4-di(1H-imidazol-4-yl)benzene2,5-dibromo3Ddmp, 3-fold interpenetrated
Co(II)1,4-dimethyl-2,5-(4-pyridyl)benzene2,5-dibromo3D4,6-c net

Formation of Interpenetrated Frameworks

Interpenetration is a common phenomenon in MOF chemistry where two or more independent networks are entangled with each other without any covalent linkages. nih.gov This typically occurs in systems that would otherwise have very large, open pores, as interpenetration allows for more efficient space filling. The use of dibromoterephthalic acid linkers has yielded numerous examples of interpenetrated frameworks.

For instance, a Zn(II) coordination polymer synthesized with 2,5-dibromoterephthalic acid and an N-donor ligand resulted in a 3-fold interpenetrating dmp network, where three identical frameworks are mutually entangled. mdpi.comsemanticscholar.org Another study reported a Zn(II) system that formed two different 2D layered structures that were inclined to each other, resulting in a 2D + 2D → 3D interpenetrated architecture. mdpi.comsemanticscholar.org The degree of interpenetration can vary, with reports of 2-fold, 3-fold, and even 4-fold interpenetrating frameworks, influenced by factors such as ligand length, the presence of co-ligands, and specific solvothermal conditions. rsc.orgpku.edu.cn

Functionalization Strategies for MOFs Utilizing this compound Linkers

The bromine atoms on the this compound linker are not merely passive substituents; they are reactive handles that can be used to impart new functionality to a MOF after its initial construction.

Post-Synthetic Modification (PSM) of Bromine Sites

Post-synthetic modification (PSM) is a powerful strategy for chemically altering a MOF while preserving its crystalline framework. rsc.org The C-Br bonds on the aromatic ring of the 2,6-dibromoterephthalate linker are suitable substrates for a variety of organic cross-coupling reactions. This allows for the covalent grafting of new chemical groups onto the framework's interior surfaces.

While specific examples of PSM on MOFs built from the 2,6-isomer are not extensively documented, the known reactivity of aryl bromides provides a clear blueprint for potential modifications. For example, the bromine sites could be functionalized via well-established palladium-catalyzed reactions such as:

Suzuki Coupling: To introduce new aryl or vinyl groups.

Sonogashira Coupling: To install alkyne functionalities.

Buchwald-Hartwig Amination: To append amine groups.

Research on the closely related 2-bromoterephthalic acid has shown its utility as a linker in synthesizing MOFs like UiO-66, with the bromine atom available for subsequent reactions like imidazole (B134444) grafting to enhance catalytic properties. Similarly, UiO-66-Br, synthesized with 2,5-dibromoterephthalic acid, has been prepared for applications where the bromine atoms are key to the material's function or subsequent modification. nih.gov These examples strongly support the feasibility of using the bromine sites in 2,6-dibromoterephthalate-based MOFs as anchor points for introducing a wide array of functional groups, thereby tailoring the framework's properties for specific applications in catalysis, sensing, or separations.

Grafting of Functional Groups (e.g., Imidazole Grafting for Catalytic Applications)

The post-synthetic modification (PSM) of metal-organic frameworks (MOFs) allows for the introduction of functional groups that can tailor the material's properties for specific applications. nih.gov One such modification is the grafting of functional groups onto the organic linkers of the MOF structure. mdpi.com This technique is particularly valuable for enhancing catalytic activity. nih.gov

A notable example is the grafting of imidazole groups onto MOFs. frontiersin.orgnih.gov Imidazole and its derivatives can be introduced to create highly efficient catalysts. For instance, new Schiff base–imidazole-functionalized MOFs have been synthesized through a post-synthetic modification method. frontiersin.orgnih.gov These functionalized MOFs have been used to anchor highly dispersed palladium (Pd) clusters, resulting in catalysts that exhibit excellent activity in Suzuki coupling reactions under mild conditions. frontiersin.orgnih.gov The imidazole groups play a crucial role in controlling the size of the Pd clusters, leading to enhanced catalytic performance. frontiersin.orgnih.gov

The process of grafting can be achieved through various methods, including the reaction of a pre-synthesized MOF with a solution containing the functional group to be grafted. In the case of imidazole grafting for catalytic applications, an iron-based catalyst with an imidazole group has been covalently grafted onto magnetic nanoparticles. rsc.orgrsc.org This hybrid catalyst demonstrated high efficiency in hydrogen production from formic acid. rsc.org

Table 1: Examples of Functional Group Grafting on MOFs for Catalysis

MOF SystemGrafted Functional GroupApplicationKey Finding
UIO-66Schiff base–imidazoleSuzuki coupling reactionsImidazole group helps control the size of Pd catalyst particles, enhancing catalytic activity. frontiersin.orgnih.gov
Magnetic NanoparticlesFe²⁺–imidazoleHydrogen productionThe grafted catalyst shows high efficiency and can be magnetically recovered and reused. rsc.orgrsc.org
Heterostructured MOFAmino groupsHydrogenation of nitro-compoundsGrafted functional groups modulate electron density, enhancing catalytic activity and selectivity. nih.gov

Defect Engineering for Enhanced Material Properties

Defect engineering is a powerful strategy for tailoring the properties of MOFs. nih.gov Defects, which are irregularities in the crystal structure, can introduce new functionalities and enhance material performance in areas such as catalysis and sorption. nih.gov These defects can be intentionally introduced during the synthesis of the MOF or through post-synthetic treatments. bohrium.com

The introduction of defects, such as missing linkers or metal clusters, can create open metal sites, which are often the active centers for catalysis. researchgate.netrsc.org The concentration and type of defects can be controlled by using modulators, which are molecules that compete with the organic linkers during MOF assembly. researchgate.netdiamond.ac.uk For example, the use of monocarboxylic acids as modulators in the synthesis of UiO-66, a well-studied MOF, can create missing-cluster defects, leading to increased porosity and catalytic activity. rsc.orgresearchgate.net

Defect engineering has been shown to enhance various material properties:

Catalytic Performance: By creating more active sites, defects can significantly boost the catalytic efficiency of MOFs. bohrium.comrsc.org

Adsorption Capacity: The increased porosity resulting from defects can lead to higher adsorption capacities for gases and other molecules. researchgate.net

Mechanical Properties: The introduction of defects can also influence the mechanical properties of MOFs. diamond.ac.uk

Table 2: Methods for Introducing Defects in MOFs

MethodDescriptionEffect on MOF Properties
Modulator-assisted synthesisAdding a competing molecule (modulator) during synthesis to create missing linkers or clusters. researchgate.netdiamond.ac.ukIncreases porosity and catalytic activity. rsc.orgresearchgate.net
Post-synthetic acid/base treatmentTreating a pre-synthesized MOF with an acid or base to remove some of the linkers. nih.govCreates additional Lewis-acidic sites, enhancing catalytic performance. nih.gov
Linker fragmentationUsing fragmented linkers with reduced coordination numbers during synthesis. researchgate.netResults in missing functional groups and potential open metal sites. researchgate.net

Development of Advanced Polymeric Materials

This compound and its derivatives are valuable monomers for the synthesis of advanced polymeric materials such as polyamides and polyesters. The presence of the bromine atoms on the terephthalic acid backbone can impart unique properties to the resulting polymers.

The synthesis of polyamides and polyesters from diacid derivatives typically involves a condensation polymerization reaction with a diamine or a diol, respectively. koreascience.krlibretexts.orglibretexts.org For instance, new active dithioester derivatives of isophthalic acid have been used to synthesize polyamides and polyesters through solution polycondensation at relatively low temperatures. koreascience.kr Similarly, 2,5-furandicarboxylic acid, a bio-based alternative to terephthalic acid, has been extensively studied for the synthesis of polyesters and polyamides. researchgate.net

While direct polymerization of this compound is possible, it is often converted to a more reactive derivative, such as a diacyl chloride, to facilitate the polymerization process. The reaction of 2,6-dibromoterephthaloyl chloride with a diamine would yield a polyamide, while its reaction with a diol would produce a polyester.

The substitution of halogen atoms, such as bromine, onto the aromatic rings of polymers has a significant impact on their characteristics, including thermal stability and solubility.

Thermal Decomposition: Halogenated aromatic polyamides generally exhibit improved thermal stability and flame resistance compared to their non-halogenated counterparts. researchgate.net The presence of chlorine, for example, has been shown to increase the char yield of polyamides upon pyrolysis, indicating enhanced flame retardancy. researchgate.net However, halogen substitution can also lower the decomposition temperature of some polymers, such as polyphenylene oxide. nasa.gov The thermal stability of halogenated polymers is also influenced by the position of the halogen on the aromatic ring. researchgate.net

Solubility: The introduction of substituents on the polymer backbone can increase the flexibility of the macromolecule, leading to improved solubility. rsc.org For instance, the solubility of functionalized polyanilines is significantly improved compared to the rigid, unsubstituted polymer. rsc.org The presence of halogen atoms can contribute to this effect, making the polymers more processable. Fluorinated polymers, for example, are known for their unique solubility characteristics. nih.gov

Table 3: Effect of Halogen Substitution on Polymer Properties

Polymer TypeHalogen SubstituentEffect on Thermal StabilityEffect on Solubility
Aromatic PolyamidesChlorine, BromineIncreased flame resistance and char yield. researchgate.netCan be improved depending on the specific structure.
Polyphenylene OxideChlorine, BromineLowered thermal stability. nasa.govNot explicitly detailed.
PolyanilinesHalogens (general)Can be influenced by the substituent. rsc.orgIncreased solubility due to increased chain flexibility. rsc.org

Ladder-type polymers are a class of double-stranded polymers with a rigid, planar structure. nih.govuh.edu This unique architecture leads to exceptional thermal stability and interesting electronic and optical properties, making them suitable for applications in organic electronics. nih.govd-nb.info

The synthesis of ladder-type polymers often involves a two-step process: the formation of a single-stranded precursor polymer, followed by a cyclization reaction to create the second strand of the ladder. nih.govuh.edu this compound derivatives can potentially be used as building blocks for the synthesis of ladder-type polymers. For example, a Suzuki polymerization of a dibromobenzene derivative with a bisboronic ester can yield a precursor polymer that can then be cyclized to form a ladder-type poly(p-phenylene). nih.gov

Conjugated polymers, which have a backbone of alternating single and double bonds, are another important class of materials for organic electronics. mpg.de this compound can be a precursor to monomers used in the synthesis of conjugated polymers. For instance, through chemical modification, the bromine atoms can be replaced with other functional groups that can participate in polymerization reactions to form conjugated backbones. The synthesis of pyrene-containing ladder polymers has been achieved through a Suzuki reaction followed by an intramolecular cyclization. researchgate.net

Applications in Biological Research Tools (e.g., Proteomics Research)

Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.govnih.gov It is a powerful tool in biomedical research for biomarker discovery, drug development, and understanding disease mechanisms. nih.govbrieflands.com The development of new materials and tools is crucial for advancing proteomics research.

While there is no direct evidence in the provided search results for the application of this compound itself in proteomics, the functional materials derived from it, such as MOFs and polymers, could have potential applications. For example:

Protein Separation and Purification: The tunable porosity and functionality of MOFs make them promising materials for the separation and purification of proteins, which is a critical step in many proteomics workflows.

Biomarker Capture: MOFs functionalized with specific chemical groups could be designed to selectively capture biomarkers from complex biological samples like blood or urine. brieflands.com

Enzyme Immobilization: The porous structure of MOFs can be used to immobilize enzymes, which are a key component of many proteomics assays.

The application of bioinformatics in conjunction with proteomics is essential for analyzing the large datasets generated in these studies. consensus.app

Lack of Crystallographic Data for this compound Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available crystallographic data specifically for the chemical compound This compound . The executed searches failed to identify any single-crystal X-ray diffraction studies, detailed analyses of intermolecular interactions, or Hirshfeld surface analyses for this specific isomer.

The user's request for an article focusing solely on the crystallographic and supramolecular chemistry of this compound, structured around a detailed outline, cannot be fulfilled with the required scientific accuracy and depth. Generating content based on assumptions or data from other related compounds would not meet the standards of a professional and authoritative article.

In contrast, a substantial body of research exists for the closely related isomer, 2,5-dibromoterephthalic acid . Numerous studies have been published detailing its single-crystal X-ray diffraction, the intricate network of intermolecular interactions within its crystal lattice—including hydrogen and halogen bonding—as well as quantitative assessments using Hirshfeld surface analysis. This available data would allow for a thorough and scientifically accurate article that adheres to the structure requested by the user.

Given the absence of specific data for the 2,6-isomer, it is not possible to proceed with the original request. However, an article on 2,5-dibromoterephthalic acid could be generated that would fully address all the specified sections and subsections of the provided outline, including data tables and detailed research findings.

Crystallographic Investigations and Supramolecular Chemistry of 2,6 Dibromoterephthalic Acid

Pseudopolymorphism and Solvate Structures

Pseudopolymorphism is the phenomenon where a compound exists in different crystal forms due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The investigation of 2,5-dibromoterephthalic acid (H₂Br₂tp) reveals its ability to form distinct pseudopolymorphs, primarily through the crystallization from different solvents. These structures are stabilized by a variety of intermolecular interactions, leading to complex supramolecular assemblies.

Detailed research findings have focused on two primary examples of pseudopolymorphism in 2,5-dibromoterephthalic acid: a dihydrate and an ethylene (B1197577) glycol solvate. iucr.org

2,5-Dibromoterephthalic Acid Dihydrate

When crystallized from water, 2,5-dibromoterephthalic acid forms a dihydrate, C₈H₄Br₂O₄·2H₂O. researchgate.netiucr.org In this structure, the asymmetric unit contains half a molecule of the acid and one molecule of water, with the full acid molecule generated by a center of symmetry. researchgate.netiucr.org The crystal structure is characterized by extensive O—H⋯O hydrogen bonds that link the acid and water molecules into a three-dimensional framework. researchgate.netiucr.org The water molecules are crucial, bridging three neighboring acid molecules through these hydrogen bonds. iucr.org

The carboxylic acid groups of the 2,5-dibromoterephthalic acid molecule are not coplanar with the central benzene (B151609) ring, exhibiting dihedral angles of 37.8(4)° and 36.4(5)°. researchgate.net

2,5-Dibromoterephthalic Acid Ethylene Glycol Monosolvate

A different pseudopolymorph is formed when 2,5-dibromoterephthalic acid is crystallized from ethylene glycol (EG), resulting in a monosolvate with the formula C₈H₄Br₂O₄·C₂H₆O₂. iucr.orgresearchgate.net The asymmetric unit in this crystal contains one-half of the acid molecule and one-half of an ethylene glycol molecule, both of which are completed by inversion symmetry. researchgate.netresearchgate.net

Unlike the dihydrate, this solvate features a two-dimensional sheet-like structure. The acid and ethylene glycol molecules are linked by O—H⋯O hydrogen bonds, forming distinct ring patterns known as R⁴₄(12) and R⁴₄(28) graph-set motifs. iucr.orgresearchgate.net In addition to hydrogen bonding, the supramolecular assembly is further stabilized by Br⋯O halogen bonds and weak π–π stacking interactions. iucr.orgresearchgate.net Hirshfeld surface analysis confirms that H⋯O/O⋯H contacts are the most significant contributors to the crystal packing (28.8%), followed by Br⋯H/H⋯Br contacts (22.1%). iucr.org

The 2,5-dibromoterephthalic acid molecule in this solvate is also non-planar, with the carboxylic group inclined by 18.62(3)° relative to the dibromobenzene ring. researchgate.net

Crystallographic Data for 2,5-Dibromoterephthalic Acid Pseudopolymorphs

The structural differences between the dihydrate and the ethylene glycol solvate highlight the significant role of the solvent in directing the supramolecular architecture of 2,5-dibromoterephthalic acid.

Compound 2,5-Dibromoterephthalic acid dihydrate 2,5-Dibromoterephthalic acid ethylene glycol monosolvate
Formula C₈H₄Br₂O₄·2H₂OC₈H₄Br₂O₄·C₂H₆O₂
Crystal System Monoclinic researchgate.netTriclinic iucr.orgresearchgate.net
Space Group C2/c researchgate.netP-1 iucr.orgresearchgate.net
a (Å) 10.670 (2) researchgate.net4.2823 (6) researchgate.net
b (Å) 7.413 (1) researchgate.net6.2607 (9) researchgate.net
c (Å) 7.074 (1) researchgate.net11.5497 (17) researchgate.net
α (°) ** 9096.701 (5) researchgate.net
β (°) 92.74 (3) researchgate.net93.930 (5) researchgate.net
γ (°) 9090.575 (5) researchgate.net
V (ų) **558.2 (2) researchgate.net306.76 (8) researchgate.net
Z 2 researchgate.net1 researchgate.net
Supramolecular Network 3D framework via O-H···O bonds researchgate.netiucr.org2D sheets via O-H···O, Br···O, and π-π interactions iucr.orgresearchgate.net

Data sourced from crystallographic studies. iucr.orgresearchgate.netiucr.orgresearchgate.net

Spectroscopic Characterization and Theoretical Studies of 2,6 Dibromoterephthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For 2,6-dibromoterephthalic acid, both ¹H and ¹³C NMR spectra provide key information about its chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, and the two carboxylic acid protons are also equivalent. The chemical shifts of these protons can be influenced by the solvent used. In deuterated solvents, the acidic protons of the carboxyl groups may exchange with deuterium, leading to a diminished or absent signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, this compound is expected to show four distinct signals corresponding to the carboxyl carbon, the carbon attached to the bromine, the carbon adjacent to both the carboxyl and bromo-substituted carbons, and the carbon of the aromatic ring.

Publicly available databases, such as PubChem, indicate the existence of ¹³C NMR spectra for the isomeric 2,5-dibromoterephthalic acid. nih.gov Predicted ¹³C NMR data for terephthalic acid is also available and can serve as a reference point for understanding the influence of bromine substitution on the chemical shifts. np-mrd.org The electron-withdrawing nature of the bromine atoms and carboxylic acid groups will deshield the aromatic carbons, causing their signals to appear at a higher chemical shift compared to unsubstituted benzene (B151609).

A table summarizing the expected NMR data is presented below. Note that the exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~8.0-8.5 s Aromatic CH
¹H >10 br s Carboxylic Acid OH
¹³C ~165-170 s Carboxyl C=O
¹³C ~135-140 s C-COOH
¹³C ~130-135 s C-Br

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The predicted values are based on general principles and data for similar compounds. sigmaaldrich.comlibretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and brominated benzene ring moieties. Key expected absorption bands include:

A broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

A sharp and intense C=O stretching vibration of the carboxyl group, usually appearing around 1700 cm⁻¹.

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching vibrations, which are typically found in the lower frequency region of the spectrum.

A patent for the preparation of 2,5-dibromoterephthalic acid mentions the use of IR spectroscopy for product characterization, indicating its utility in identifying the compound. google.com While specific IR data for the 2,6-isomer is not provided, information for 2-bromoterephthalic acid and dimethyl 2,5-dibromoterephthalate is available and can be used for comparison. chemicalbook.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. For this compound, the C=C stretching vibrations of the aromatic ring and the symmetric stretching of the carboxyl groups would be expected to produce prominent Raman signals. mdpi.com Raman spectroscopy can also be useful for studying the compound in aqueous solutions due to the weak Raman scattering of water. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (Carboxylic Acid) 2500-3300 (broad) IR
C=O stretch (Carboxylic Acid) ~1700 IR, Raman
C=C stretch (Aromatic) ~1600, ~1400 IR, Raman
C-O stretch / O-H bend 1400-1200 IR

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm its molecular formula, C₈H₄Br₂O₄. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

While direct mass spectrometry data for this compound is not in the search results, information for related compounds like 2-bromoterephthalic acid is available. chemicalbook.com A patent describing the synthesis of 2,5-dibromoterephthalic acid utilized a gas chromatograph attached to a mass spectrometer for peak identification, highlighting the utility of this technique. google.com

The fragmentation pattern in the mass spectrum would likely involve the loss of CO₂, H₂O, and Br, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzene ring in this compound is the primary chromophore. The presence of the bromine atoms and carboxylic acid groups as substituents will influence the position and intensity of the absorption bands compared to unsubstituted benzene.

The UV-Vis spectrum of terephthalic acid shows absorption maxima that can be compared to its brominated derivative. nist.gov The electronic transitions are typically π → π* transitions of the aromatic system. The bromine atoms, with their lone pairs of electrons, and the carboxyl groups can cause a red shift (bathochromic shift) of the absorption bands. UV-Vis spectroscopy has been used to characterize related silver(I) complexes. bohrium.com

Diffuse Reflectance Spectroscopy (DRS) is often used for solid samples and can provide similar information to UV-Vis absorption spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species Characterization)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy would be an essential tool for characterizing any radical species that might be formed from it, for instance, through photochemical or radiolytic processes.

Studies on other organic molecules have shown that EPR can provide direct evidence for the formation of radical species. nih.gov The technique can be used to study the stability and electronic environment of these radicals. nih.gov For example, research on other compounds has utilized EPR to detect and characterize radical intermediates. researchgate.netwhiterose.ac.uk

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO/LUMO energies) and other properties of molecules. youtube.comdoi.orgdigitellinc.com DFT calculations can provide valuable insights that complement experimental data.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in peak assignment.

Predict NMR chemical shifts.

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. doi.org

Model reaction mechanisms involving the molecule.

Studies on related brominated terephthalic acid molecules have employed DFT calculations to investigate intermolecular interactions, such as hydrogen and halogen bonding, which dictate their self-assembly into two-dimensional networks. rsc.org DFT has also been used to study proton transfer reactions in similar systems. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to calculate excited state properties and predict UV-Vis spectra. nih.gov

Band Gap Calculations and Density of States (DOS) Analysis for MOFs

The electronic properties of Metal-Organic Frameworks (MOFs), particularly their band structure, are critical determinants of their functionality in applications such as photocatalysis, sensing, and electronics. ucl.ac.uk The use of functionalized organic linkers, such as this compound, is a key strategy for tuning these electronic characteristics. berkeley.edu Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting and understanding the band gap and electronic structure of these materials before their synthesis. lbl.gov

Band Gap Calculations

The band gap (Eg) of a MOF is the energy difference between the top of the valence band (VB) and the bottom of the conduction band (CB). This property is fundamentally dictated by the constituent metal nodes and organic linkers. ucl.ac.uk DFT has become a standard theoretical tool for predicting MOF electronic properties, though the choice of the exchange-correlation functional can significantly impact the accuracy of the predicted band gap values. lbl.govarxiv.org

Commonly used functionals include the Generalized Gradient Approximation (GGA), as implemented in the Perdew-Burke-Ernzerhof (PBE) functional, and hybrid functionals like HSE06. lbl.govarxiv.org PBE functionals are computationally efficient but are known to systematically underpredict the band gaps of semiconductors and insulators. lbl.gov Hybrid functionals, which incorporate a fraction of exact Hartree-Fock (HF) exchange, generally provide more accurate predictions that align better with experimental values, although they are more computationally demanding. berkeley.edulbl.gov For instance, increasing the percentage of HF exchange in a hybrid functional typically leads to a larger calculated band gap. berkeley.edulbl.gov

The functionalization of the terephthalic acid linker with bromine atoms, as in this compound, is expected to directly influence the MOF's electronic structure. Studies on isoreticular MOFs (IRMOFs) have shown that halogen functionalization can tune the band gap and the position of the valence band maximum (VBM). berkeley.edu Specifically, the introduction of halogen atoms can alter the electronic density and orbital contributions at the band edges. berkeley.edu While experimental data for MOFs based on this compound is not widely detailed, theoretical calculations on related systems suggest that the organic linker plays a dominant role in defining the electronic structure. ucl.ac.uk

Table 1: Comparison of Predicted Band Gap Values by Different DFT Functionals for a Hypothetical MOF This table illustrates the typical variation in predicted band gap values based on the computational method. Values are representative.

Functional HF Exchange (%) Predicted Band Gap (eV) Typical Observation
PBE 0% ~2.9 Often underestimates experimental value lbl.gov
HSE06* (modified) 10% ~3.2 Intermediate accuracy lbl.gov
B3LYP 20% ~3.5 Higher value than experiment in some cases berkeley.edu
HSE06 25% ~3.8 Generally provides high accuracy for solids lbl.gov

Density of States (DOS) Analysis

Density of States (DOS) analysis provides a detailed picture of the electronic structure by showing the number of available electronic states at each energy level. The Partial Density of States (PDOS) further dissects this information, revealing the specific contributions of different atoms and their orbitals (e.g., metal d-orbitals, ligand p-orbitals) to the valence and conduction bands. arxiv.orgresearchgate.net

For a MOF constructed from a linker like this compound and a metal center (e.g., Zn, Co, Ca), a typical DOS analysis would reveal the following:

Valence Band (VB): The upper region of the VB is predominantly composed of states from the organic linker. researchgate.net Specifically, the aromatic carbon p-orbitals and the oxygen p-orbitals of the carboxylate groups are major contributors to the valence band maximum (VBM). researchgate.net

Conduction Band (CB): The lower region of the CB, or the conduction band minimum (CBM), is often dominated by the unoccupied orbitals of the organic linker.

Metal Center Contribution: The metal centers may also contribute to the bands, although often to a lesser extent in the immediate vicinity of the band gap compared to the linker. researchgate.net In some systems, particularly those with open-shell 3d transition metals, the metal d-orbitals can form distinct states within or near the band gap, significantly influencing magnetic and electronic properties. lbl.gov

Halogen Contribution: The bromine atoms in the this compound linker would introduce their own p-orbitals, which would hybridize with the carbon orbitals of the benzene ring and are expected to influence the energy levels at the band edges, potentially lowering the band gap. berkeley.edu

Theoretical calculations allow for the simulation of the DOS and PDOS, providing critical insights into the hybrid nature of the electronic bands that arise from the interaction between the metal electronic levels and the π-molecular orbitals of the organic ligand. escholarship.org This understanding is crucial for designing MOFs with targeted electronic properties for specific applications. berkeley.edu

Table 2: Expected Contributions to Band Edges in a MOF with this compound This table summarizes the general findings from DOS analyses of similar carboxylate-based MOFs.

Band Region Primary Atomic Contributors Orbital Character
Valence Band Maximum (VBM) Organic Linker (Carbon, Oxygen) C 2p, O 2p researchgate.net
Conduction Band Minimum (CBM) Organic Linker (Carbon) C 2p (π*)
Near-Gap States Metal Center, Bromine Metal 3d, Br 4p berkeley.eduresearchgate.net

While specific theoretical studies focusing exclusively on MOFs derived from this compound are limited in publicly available literature, research on closely related linkers like 2,5-dibromoterephthalic acid has led to the synthesis of new coordination polymers, indicating active interest in this family of materials. researchgate.netosti.gov The principles of band gap engineering and DOS analysis established from a wide range of MOFs provide a robust framework for predicting the electronic behavior of these materials. ucl.ac.ukberkeley.edu

Emerging Research Avenues and Future Directions for 2,6 Dibromoterephthalic Acid Research

Chiral Ligand Synthesis and Enantioselective Applications in MOFs

The synthesis of chiral Metal-Organic Frameworks (MOFs) is a significant area of research, with applications in enantioselective separation and asymmetric catalysis. nih.govrsc.org The primary strategies for creating chiral MOFs involve using enantiopure ligands, which are synthesized to have a specific chirality, or the spontaneous resolution of chiral structures from achiral components. nih.govfrontiersin.org These chiral frameworks can then be used to create catalysts for reactions like asymmetric epoxidation or hydrogenation, where producing one enantiomer over the other is critical. rsc.orgnih.gov

However, there is a notable lack of specific research demonstrating the use of 2,6-dibromoterephthalic acid as a foundational component for synthesizing chiral ligands or its direct incorporation into MOFs for enantioselective purposes. The development of chiral MOFs often relies on ligands that already possess chiral centers or can adopt a helical structure, and this compound itself is an achiral molecule. nih.govfrontiersin.org While indirect methods for inducing chirality in MOFs exist, such as post-synthetic modification or the use of chiral guest molecules, these have not been prominently reported with this specific compound. rsc.orgnih.gov

Catalytic Applications in MOFs (Lewis/Brønsted Acid Catalysis, Redox Catalysis, Photocatalysis, Electrocatalysis)

MOFs are highly valued as catalytic platforms due to their tunable structures, high surface areas, and the presence of catalytically active sites, such as open metal centers (Lewis acids) or functionalized organic linkers (Brønsted acids). nih.govrsc.org This versatility allows for their use in a wide array of catalytic reactions, including photocatalysis for CO2 reduction or hydrogen production and electrocatalysis for water oxidation. researchgate.netrsc.orgbiointerfaceresearch.comnih.gov

Investigations into the catalytic applications of brominated terephthalic acid derivatives in MOFs have primarily centered on the 2,5-dibromoterephthalic acid isomer. For instance, MOFs constructed with this isomer have been explored for their photocatalytic capabilities and as platforms for studying catalytic processes. researchgate.netrsc.org There remains a gap in the literature regarding the specific use of This compound as a linker in MOFs designed for Lewis/Brønsted acid catalysis, redox catalysis, photocatalysis, or electrocatalysis. The electronic effects and steric hindrance introduced by the bromine atoms at the 2- and 6-positions could theoretically influence catalytic activity, but this remains an underexplored area of research.

Gas Storage and Separation (e.g., Hydrogen, Carbon Dioxide) in Porous Frameworks

Porous materials like MOFs are leading candidates for gas storage and separation technologies due to their high porosity, tunable pore sizes, and the ability to functionalize their internal surfaces. nih.govsryahwapublications.combohrium.com These features are critical for applications such as storing hydrogen for clean energy or capturing carbon dioxide to mitigate greenhouse gas emissions. moeveglobal.comresearchgate.netnih.gov

Research into halogenated terephthalic acid linkers for these applications has yielded results for the 2,5-dibromoterephthalic acid isomer. For example, a zinc-based MOF incorporating the 2,5-isomer demonstrated notable CO2 adsorption properties. researchgate.netresearchgate.net The specific pore environment created by this linker was found to be advantageous for selective gas uptake. In contrast, there is a lack of specific data on the performance of porous frameworks constructed from This compound for hydrogen or carbon dioxide storage and separation. The different geometry of the 2,6-isomer would result in a distinct framework topology and pore environment, the effects of which on gas sorption properties have not yet been detailed in the literature.

Chemical Sensing Applications (e.g., Pollutant Detection via Luminescence Quenching)

Luminescent MOFs (LMOFs) are a class of materials with significant potential for chemical sensing. rsc.orgnih.gov Their operational mechanism often involves the detection of analytes through changes in their light emission, such as luminescence quenching, where the presence of a target molecule decreases the material's fluorescence. rsc.org This has been effectively used to detect a range of substances, including environmental pollutants and explosives. researchgate.net

Here again, studies have focused on the 2,5-dibromoterephthalic acid isomer. Lanthanide-based MOFs synthesized with this linker have been successfully employed as luminescent sensors for detecting cyanide anions and for sensing UV radiation. researchgate.netacs.org The specific electronic properties of the 2,5-isomer contribute to the desired sensing capabilities. The potential of MOFs based on This compound for chemical sensing, particularly through mechanisms like luminescence quenching, has not been similarly explored, representing an open avenue for future investigation.

Water Remediation and Adsorption Technologies

MOFs are being extensively investigated for their potential in water purification and remediation due to their high adsorption capacities for various pollutants. researchgate.netunt.edu Their porous nature and the ability to introduce specific functional groups make them effective at capturing contaminants such as heavy metals, organic dyes, and pharmaceuticals from water. nih.govmdpi.com

While the broader class of MOFs has shown great promise in this area, specific research detailing the application of MOFs made from This compound for water remediation is not prominent in the current literature. The surface properties and interaction mechanisms of a MOF containing this linker with various waterborne pollutants have yet to be characterized.

Development of Conductive and Optoelectronic Materials

The development of electrically conductive MOFs and other organic materials is a rapidly advancing field, with potential applications in electronics, energy storage, and optoelectronic devices like solar cells and LEDs. mdpi.comnih.govchemistryviews.orgmit.edu The conductivity in these materials often arises from the delocalization of electrons through stacked aromatic systems or specific metal-ligand orbital interactions.

In this domain, the 2,5-dibromoterephthalic acid skeleton has been incorporated into materials with interesting optoelectronic properties. For example, its ester derivative has been used in the synthesis of conjugated polymers for organic photovoltaic applications. researchgate.net Conceptually, it has been suggested that a 2,6-connectivity pattern in certain aromatic systems could be beneficial for creating low band-gap materials, which is a desirable property for optoelectronics. rsc.org However, direct experimental realization and characterization of conductive or optoelectronic materials based specifically on This compound are not yet well-documented.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.